Heptanoic acid, 5,6,7-trihydroxy-

Catalog No.
S13021285
CAS No.
869334-13-4
M.F
C7H14O5
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoic acid, 5,6,7-trihydroxy-

CAS Number

869334-13-4

Product Name

Heptanoic acid, 5,6,7-trihydroxy-

IUPAC Name

5,6,7-trihydroxyheptanoic acid

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C7H14O5/c8-4-6(10)5(9)2-1-3-7(11)12/h5-6,8-10H,1-4H2,(H,11,12)

InChI Key

AKGMFVVQMGQGBO-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CO)O)O)CC(=O)O

Heptanoic acid, 5,6,7-trihydroxy-, is a derivative of heptanoic acid characterized by the presence of three hydroxyl groups at the 5, 6, and 7 positions of the heptanoic acid chain. This compound has the molecular formula C8H16O5C_8H_{16}O_5 and a molecular weight of approximately 192.21 g/mol. The structure features a straight-chain configuration typical of fatty acids, with hydroxyl groups contributing to its hydrophilic properties and potential biological activity .

Typical for carboxylic acids and alcohols:

  • Oxidation: It can be oxidized to form ketones or further carboxylic acids.
  • Esterification: The hydroxyl groups can react with alcohols to form esters.
  • Acid-base reactions: As a carboxylic acid, it can react with bases to form carboxylate salts.
  • Reduction: Under reducing conditions, it may be converted to corresponding alcohols or aldehydes .

Synthesis of heptanoic acid, 5,6,7-trihydroxy-, can be achieved through several methods:

  • Chemical Synthesis: Starting from heptanoic acid or its derivatives, hydroxylation can be performed using reagents such as borane or hydrogen peroxide in acidic conditions.
  • Biological Synthesis: Enzymatic methods involving specific hydroxylases could be employed to introduce hydroxyl groups at desired positions on the heptanoic acid backbone.
  • Total Synthesis: Complex synthetic routes may involve multiple steps including protection-deprotection strategies and selective functionalization of the heptanoic chain .

Heptanoic acid, 5,6,7-trihydroxy-, has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting metabolic diseases.
  • Cosmetics: Its hydrophilic nature makes it suitable for use in skin care formulations as a moisturizing agent.
  • Food Industry: As a flavoring agent or preservative due to its fatty acid profile .

Heptanoic acid, 5,6,7-trihydroxy-, shares structural characteristics with several other compounds. Here are some similar compounds along with comparisons highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cholic AcidTrihydroxy bile acidInvolved in fat digestion; regulates cholesterol levels .
Heptanoic AcidStraight-chain fatty acidCommonly used in flavoring and fragrances; lacks hydroxyl groups .
3-Hydroxybutyric AcidShort-chain hydroxy fatty acidPlays a role in energy metabolism; used in ketogenic diets .
2-Hydroxyheptanoic AcidHydroxyl group at the second carbonPotential as an intermediate in organic synthesis .

Heptanoic acid, 5,6,7-trihydroxy-, is unique due to its specific positioning of hydroxyl groups which may confer distinct biological activities compared to other similar fatty acids and hydroxylated compounds.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

178.08412354 g/mol

Monoisotopic Mass

178.08412354 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types